molecular formula C12H25NO B12659436 2-Isopropyl-N,N,2-trimethylhexanamide CAS No. 51115-72-1

2-Isopropyl-N,N,2-trimethylhexanamide

Katalognummer: B12659436
CAS-Nummer: 51115-72-1
Molekulargewicht: 199.33 g/mol
InChI-Schlüssel: RNTPPLUFUHIOOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-N,N,2-trimethylhexanamide is an organic compound with the molecular formula C12H25NO. It is a derivative of hexanamide, characterized by the presence of isopropyl and trimethyl groups attached to the hexanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N,N,2-trimethylhexanamide typically involves the reaction of hexanamide with isopropyl and trimethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-N,N,2-trimethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-N,N,2-trimethylhexanamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Isopropyl-N,N,2-trimethylhexanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Isopropyl-N,N,2-trimethylhexanamide include other hexanamide derivatives with different substituents, such as:

  • N,N-Dimethylhexanamide
  • N,N-Diethylhexanamide
  • 2-Methyl-N,N,2-trimethylhexanamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of isopropyl and trimethyl groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

51115-72-1

Molekularformel

C12H25NO

Molekulargewicht

199.33 g/mol

IUPAC-Name

N,N,2-trimethyl-2-propan-2-ylhexanamide

InChI

InChI=1S/C12H25NO/c1-7-8-9-12(4,10(2)3)11(14)13(5)6/h10H,7-9H2,1-6H3

InChI-Schlüssel

RNTPPLUFUHIOOM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)(C(C)C)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.